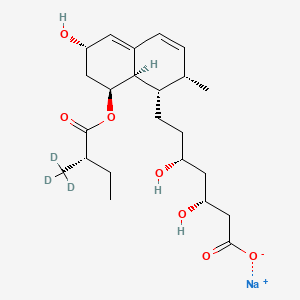

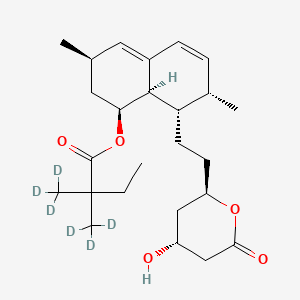

Pravastatine-D3 sel de sodium

Vue d'ensemble

Description

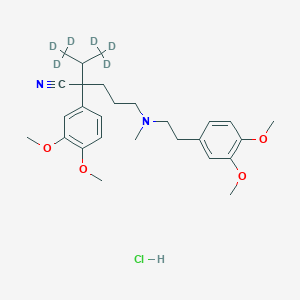

Pravastatin-d3 (sel de sodium) est une forme deutérée du pravastatin sodique, un membre de la classe des statines. Les statines sont largement utilisées pour abaisser les taux de cholestérol et réduire le risque de maladies cardiovasculaires. Pravastatin-d3 (sel de sodium) est spécifiquement marqué au deutérium, qui est un isotope stable de l'hydrogène. Ce marquage est souvent utilisé en recherche scientifique pour étudier la pharmacocinétique et le métabolisme du médicament.

Applications De Recherche Scientifique

Pravastatin-d3 (sel de sodium) est largement utilisé en recherche scientifique en raison de ses atomes de deutérium marqués. Certaines applications clés comprennent :

Pharmacocinétique : Étude de l'absorption, de la distribution, du métabolisme et de l'excrétion (ADME) du pravastatin dans l'organisme.

Études métaboliques : Investigation des voies métaboliques et identification des métabolites du pravastatin.

Études d'interactions médicamenteuses : Compréhension de la manière dont le pravastatin interagit avec d'autres médicaments et de son impact sur l'efficacité et la sécurité des médicaments.

Recherche biologique : Exploration des effets du pravastatin sur les processus cellulaires et de ses applications thérapeutiques potentielles.

Recherche industrielle : Développement de nouvelles formulations et amélioration des procédés de production du pravastatin.

Mécanisme d'action

Pravastatin-d3 (sel de sodium) exerce ses effets en inhibant l'enzyme 3-hydroxy-3-méthylglutaryl-coenzyme A (HMG-CoA) réductase. Cette enzyme catalyse la conversion de l'HMG-CoA en mévalonate, une étape clé dans la biosynthèse du cholestérol. En inhibant cette enzyme, le pravastatin-d3 réduit la production de cholestérol dans le foie, ce qui entraîne une baisse des taux de cholestérol sanguin. Les cibles moléculaires et les voies impliquées comprennent l'enzyme HMG-CoA réductase et la voie de biosynthèse du cholestérol .

Analyse Biochimique

Biochemical Properties

Pravastatin-D3 Sodium Salt interacts with the enzyme HMG-CoA reductase, inhibiting its activity . This interaction reduces the production of mevalonate, a key intermediate in the cholesterol biosynthesis pathway . The inhibition of this pathway leads to a decrease in intracellular cholesterol levels, triggering an upregulation of LDL receptors on the cell surface and thus increasing the uptake of LDL cholesterol from the bloodstream .

Cellular Effects

Pravastatin-D3 Sodium Salt has been shown to influence various cellular processes. It can reduce the synthesis of cholesterol in cells, leading to alterations in cell membrane composition and function . Additionally, it can impact cell signaling pathways related to cholesterol homeostasis . Pravastatin-D3 Sodium Salt can also influence gene expression, particularly of genes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of Pravastatin-D3 Sodium Salt involves its binding to HMG-CoA reductase, inhibiting the enzyme’s activity . This inhibition prevents the conversion of HMG-CoA to mevalonate, a crucial step in cholesterol synthesis . The reduction in intracellular cholesterol triggers a compensatory increase in LDL receptor expression, enhancing the uptake of LDL cholesterol from the bloodstream .

Temporal Effects in Laboratory Settings

The effects of Pravastatin-D3 Sodium Salt can change over time in laboratory settings. For instance, its inhibitory effect on HMG-CoA reductase can lead to a time-dependent decrease in intracellular cholesterol levels . Additionally, long-term exposure to Pravastatin-D3 Sodium Salt can lead to adaptive changes in cells, such as upregulation of LDL receptors .

Dosage Effects in Animal Models

The effects of Pravastatin-D3 Sodium Salt can vary with different dosages in animal models . Lower doses can effectively reduce cholesterol levels without causing significant side effects. At high doses, Pravastatin-D3 Sodium Salt may cause adverse effects such as muscle pain or weakness .

Metabolic Pathways

Pravastatin-D3 Sodium Salt is involved in the cholesterol biosynthesis pathway, where it inhibits the conversion of HMG-CoA to mevalonate by HMG-CoA reductase . This inhibition disrupts the production of cholesterol and other downstream products of the pathway .

Transport and Distribution

Pravastatin-D3 Sodium Salt is rapidly absorbed from the upper part of the small intestine via proton-coupled carrier-mediated transport and then taken up by the liver by a sodium-independent bile acid transporter . It is distributed within cells and tissues primarily through passive diffusion and active transport mechanisms .

Subcellular Localization

Pravastatin-D3 Sodium Salt primarily localizes in the cytoplasm where HMG-CoA reductase, its target enzyme, is located . Its presence in the cytoplasm allows it to effectively inhibit the enzyme and disrupt cholesterol synthesis .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

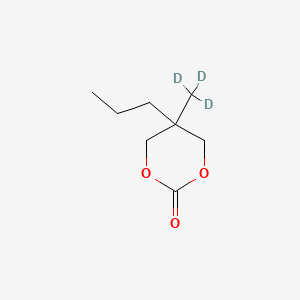

Pravastatin-d3 (sel de sodium) est synthétisé par une série de réactions chimiques à partir de la mévastatine. Le processus implique la fermentation de la mévastatine, suivie de l'hydrolyse du cycle lactone et de l'hydroxylation biologique à l'aide de Streptomyces carbophilus pour introduire le groupe allylique 6-alcool . Le marquage au deutérium est introduit pendant la synthèse pour remplacer des atomes d'hydrogène spécifiques par du deutérium.

Méthodes de production industrielle

La production industrielle de pravastatin-d3 (sel de sodium) suit une voie similaire à la synthèse du pravastatin sodique. Le processus est mis à l'échelle pour répondre aux demandes industrielles, en garantissant une pureté et un rendement élevés. Les étapes de fermentation, d'hydrolyse et d'hydroxylation sont optimisées pour une production à grande échelle, et le marquage au deutérium est soigneusement contrôlé pour obtenir la pureté isotopique souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Pravastatin-d3 (sel de sodium) subit diverses réactions chimiques, notamment :

Oxydation : Les groupes hydroxyle du pravastatin-d3 peuvent être oxydés pour former des cétones ou des aldéhydes.

Réduction : Les groupes cétone peuvent être réduits en groupes hydroxyle.

Substitution : Le groupe ester peut subir une hydrolyse pour former l'acide carboxylique et l'alcool correspondants.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont utilisés.

Substitution : Les réactions d'hydrolyse utilisent généralement des conditions acides ou basiques, telles que l'acide chlorhydrique (HCl) ou l'hydroxyde de sodium (NaOH).

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, des dérivés réduits et des produits hydrolysés. Ces produits sont souvent étudiés pour comprendre la stabilité et la réactivité du pravastatin-d3 (sel de sodium) dans différentes conditions .

Mécanisme D'action

Pravastatin-d3 (sodium salt) exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, pravastatin-d3 reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the cholesterol biosynthesis pathway .

Comparaison Avec Des Composés Similaires

Pravastatin-d3 (sel de sodium) est comparé à d'autres statines, telles que :

- Lovastatine

- Simvastatine

- Atorvastatine

- Rosuvastatine

Unicité

Pravastatin-d3 (sel de sodium) est unique en raison de son marquage au deutérium, qui présente des avantages dans les études pharmacocinétiques et métaboliques. Les atomes de deutérium rendent le composé plus stable et permettent un suivi précis dans les systèmes biologiques. Comparé aux autres statines, le pravastatin-d3 a moins d'effets secondaires et un meilleur profil de sécurité .

Propriétés

IUPAC Name |

sodium;(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-(trideuteriomethyl)butanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,9,13-14,16-20,22,24-26H,4,7-8,10-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13-,14-,16+,17+,18+,19-,20-,22-;/m0./s1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBQYTRBTXKKOG-ZJDKIXRVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H35NaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

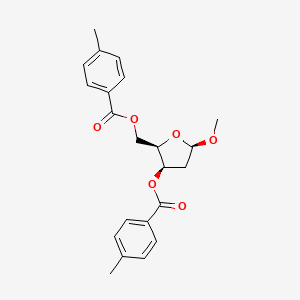

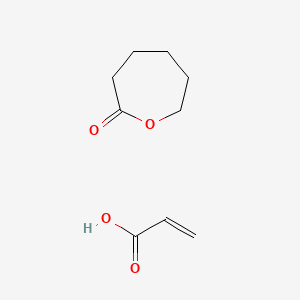

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-Alanine, 3-[(1-oxo-2-propynyl)amino]- (9CI)](/img/new.no-structure.jpg)

![2-Methyl-6-[(3-methoxyphenyl)ethynyl]pyridine Hydrochloride](/img/structure/B562258.png)

![4-[2-(1-Piperidinyl)ethoxy-d4]benzoic Acid, Hydrochloride Salt](/img/structure/B562276.png)